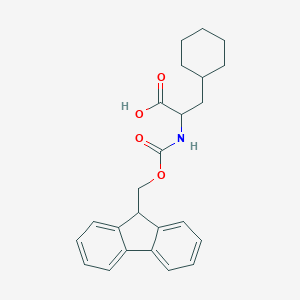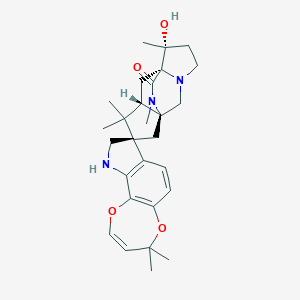
Fmoc-DL-Cha-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorenyl compounds often involves multi-step reactions, including condensation, Diels-Alder reactions, and reduction processes. For instance, derivatives of cyclohexene have been synthesized through a succession of reactions including Kondakof condensation and Diels-Alder reactions, followed by reduction, showcasing a method that could be adapted for the synthesis of 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (Graille et al., 1980).
Molecular Structure Analysis
The fluorenyl group, a key component of this compound, exhibits a flat structure, whereas its cyclohexyl counterpart introduces a non-planar element to the molecular architecture. The structural analysis of fluorenyl derivatives reveals that the electronic properties of the compound can be influenced by substituents, suggesting a complex interplay of structural elements in the target molecule (Minabe et al., 2001).
Chemical Reactions and Properties
Fluorenyl compounds, including those similar to the compound , participate in a variety of chemical reactions, such as cycloisomerization, which allows for the transformation of ethynylbiaryls to fluorenes. This type of reaction demonstrates the reactive flexibility of the fluorenyl moiety and hints at the potential chemical behaviors of 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (Guo et al., 2022).
Physical Properties Analysis
The physical properties of compounds closely related to the target molecule, such as solubility, melting points, and crystallinity, can be inferred from studies on similar substances. For instance, the inclusion compounds of fluorenyl derivatives with various solvents provide insights into the potential physical properties, such as solubility and crystalline structure, that could be expected from 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (Harbour et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of the compound can be deduced from studies on structurally related compounds. For example, the protective role of the fluorenyl group in synthesizing peptide fragments highlights the chemical stability and reactivity of the fluorenyl moiety under various conditions, which could apply to the target compound (Gioeli & Chattopadhyaya, 1982).
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-DL-Cha-OH wird hauptsächlich bei der Synthese von Peptiden verwendet. Die Fmoc-Gruppe (9-Fluorenylmethoxycarbonyl) dient als Schutzgruppe für Aminosäuren in der Festphasenpeptidsynthese (SPPS) . Sie wird unter basischen Bedingungen entfernt, die Peptidbindungen nicht beeinträchtigen, was sie zu einem wesentlichen Bestandteil beim schrittweisen Aufbau von Peptidketten macht.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Fmoc-DL-Cha-OH, also known as 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid or 3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is primarily an inhibitor of apoptotic DNase γ . DNase γ is an enzyme that plays a crucial role in the process of apoptosis, or programmed cell death.
Mode of Action
The compound interacts with DNase γ, inhibiting its function . This interaction prevents the enzyme from facilitating the breakdown of DNA during apoptosis, thereby altering the normal progression of cell death.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of DNase γ, leading to a disruption in the normal process of apoptosis . This can result in a decrease in cell death, which may have various downstream effects depending on the specific cellular context.
Eigenschaften
IUPAC Name |
3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAUEZBPWTKIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)


![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)


